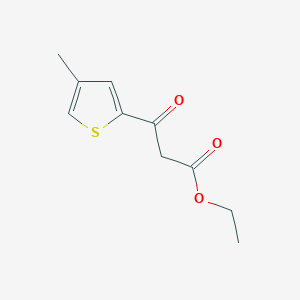

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-13-10(12)5-8(11)9-4-7(2)6-14-9/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLNLGNWLEGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate can be synthesized through the Baylis-Hillman reaction. This involves the reaction of Baylis-Hillman bromides with freshly activated zinc dust in dichloromethane at room temperature, followed by the addition of glacial acetic acid . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.

Biological Studies: The compound is studied for its biological activities, including its effects on various cell lines and its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-oxopropanoate derivatives are a versatile class of compounds with variations in their aryl or heteroaryl substituents. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: Thiophene vs. Phenyl: The 4-methylthiophen-2-yl group in the target compound introduces sulfur, which increases electron-richness and may enhance coordination properties compared to phenyl analogs. This could influence catalytic or biological interactions . Electron-Withdrawing Groups: Derivatives like Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (nitro group) exhibit higher reactivity due to electron-withdrawing effects, whereas methyl or methoxy substituents (e.g., 4-methylphenyl) are electron-donating, altering stability and solubility .

Nitropyridine derivatives are synthesized via t-BuOK-mediated reactions with diethyl oxalate , while thiophene-based analogs may require specialized heterocyclic coupling strategies.

Biological and Pharmacological Activity: Ethyl 3-(4-methylphenyl)-3-oxopropanoate derivatives showed marginal antifungal and antibacterial activity when converted to pyrazolones . Fluorinated analogs (e.g., 4-fluorophenyl) are often used to improve metabolic stability in drug candidates , while sulfur-containing thiophene derivatives may target enzymes with sulfur-binding pockets.

Physicochemical Properties :

- The thiophene ring increases molecular weight slightly compared to phenyl analogs (212.27 vs. ~206–210 g/mol) and may enhance lipophilicity (logP), impacting membrane permeability .

- Chloro or nitro substituents raise polarity and melting points, whereas methoxy/ethoxy groups improve solubility in organic solvents .

Biological Activity

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is CHOS. The compound features a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 224.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. The specific mechanisms can vary based on the biological context, but generally involve:

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes, which could be beneficial in treating diseases like cancer or infections.

- Cell Line Effects : Studies indicate that it may affect various cancer cell lines, offering insights into its anticancer properties.

Research Findings

Recent studies have explored the biological effects of this compound in different settings:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth at concentrations above 50 µM .

- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. Results showed weak to moderate inhibition, suggesting that while it may not be the most potent inhibitor, it could serve as a lead compound for further optimization .

- Material Science Applications : Beyond medicinal chemistry, the compound is also being researched for its applications in material science, particularly in the development of organic semiconductors and light-emitting diodes due to its thiophene structure.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, this compound was tested against several cancer cell lines using MTT assays. The results indicated that at higher concentrations (100 µM), the compound achieved up to 70% cytotoxicity compared to control groups .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's role as a DHODH inhibitor. Using colorimetric assays, researchers found that at a concentration of 50 µM, this compound exhibited approximately 30% inhibition of DHODH activity, positioning it as a candidate for further development in antimalarial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.